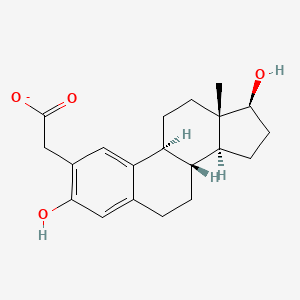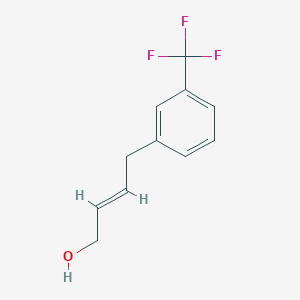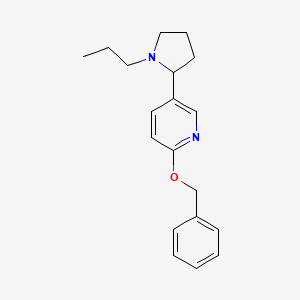
A-Estradiol 2-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-Estradiol 2-Acetate, also known as Estradiol 3-acetate, is a synthetic estrane steroid and the C3 acetate ester of estradiol. It is a prodrug of estradiol, meaning it is converted into the active form, estradiol, in the body. Estradiol is the most potent form of estrogen, a hormone that plays a crucial role in the development and maintenance of female reproductive tissues and secondary sexual characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of A-Estradiol 2-Acetate typically involves the esterification of estradiol. One common method is the reaction of estradiol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: A-Estradiol 2-Acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed to yield estradiol.
Oxidation: The hydroxyl groups in estradiol can be oxidized to form estrone.
Reduction: Estrone can be reduced back to estradiol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Hydrolysis: Estradiol
Oxidation: Estrone
Reduction: Estradiol (from estrone)
Applications De Recherche Scientifique
A-Estradiol 2-Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of analytical methods.
Biology: It serves as a tool to study estrogen receptor signaling pathways and their role in various biological processes.
Mécanisme D'action
A-Estradiol 2-Acetate exerts its effects by being converted into estradiol in the body. Estradiol binds to estrogen receptors (ERα and ERβ) located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. The binding of estradiol to these receptors leads to the modulation of gene transcription and expression, resulting in the biological effects associated with estrogen .
Comparaison Avec Des Composés Similaires
Estradiol Valerate: Another ester of estradiol, commonly used in hormone replacement therapy.
Estradiol Benzoate: Used in veterinary medicine and hormone therapy.
Estradiol Cypionate: Used for long-acting hormone therapy.
Estradiol Dienanthate: Another long-acting ester of estradiol.
Uniqueness: A-Estradiol 2-Acetate is unique due to its specific esterification at the C3 position, which influences its pharmacokinetics and pharmacodynamics. This esterification allows for a controlled release and conversion to estradiol in the body, making it a valuable compound in hormone replacement therapy .
Propriétés
Formule moléculaire |
C20H25O4- |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]acetate |
InChI |
InChI=1S/C20H26O4/c1-20-7-6-13-14(16(20)4-5-18(20)22)3-2-11-9-17(21)12(8-15(11)13)10-19(23)24/h8-9,13-14,16,18,21-22H,2-7,10H2,1H3,(H,23,24)/p-1/t13-,14+,16-,18-,20-/m0/s1 |
Clé InChI |
NJSDZHOPOJPWOQ-AJMRNRSSSA-M |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)CC(=O)[O-])O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)CC(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]-4-fluoro-](/img/structure/B11825541.png)
![(2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B11825550.png)
![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
![(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)


![1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11825576.png)



![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)



